(R)-1-Cyclopropylethylamine can be synthesized through the resolution of the racemic amine using an (S)-specific transaminase from Bacillus megaterium. [] This enzymatic resolution process utilizes pyruvate as the amino acceptor and pyridoxal phosphate as a cofactor. [] The reaction proceeds via a transamination mechanism, selectively converting the (S)-enantiomer while leaving the desired (R)-enantiomer intact. [] This method enables the production of (R)-1-Cyclopropylethylamine with high enantiomeric excess.
A more efficient method involves cloning and expressing the transaminase from Bacillus megaterium in E. coli. [] This recombinant system offers advantages such as simpler reaction conditions, eliminating the need for pH control and aeration. [] Furthermore, it reduces pyruvate consumption by the recombinant cells, contributing to a more cost-effective process. []
(R)-1-Cyclopropylethylamine is primarily used as a chiral building block in the synthesis of pharmaceutical compounds. [] Its enantiomeric purity is crucial for constructing single-enantiomer drugs, which are essential for enhanced pharmacological activity and reduced side effects.
(R)-1-Cyclopropylethylamine serves as a key starting material in the multi-step synthesis of ABT-102, a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. [] ABT-102 has potential applications in pain management, particularly for chronic pain conditions. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4